molecular formula C21H13Br2N3O5 B11545906 2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11545906
M. Wt: 547.2 g/mol
InChI Key: FGIFMWYBUWMLAE-KIBLKLHPSA-N
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Description

2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features multiple functional groups, including bromine atoms, a pyridylcarbonyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-methylphenyl 1,3-benzodioxole-5-carboxylate
  • 2,4-dibromo-6-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate

Uniqueness

The unique combination of functional groups in 2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate provides it with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H13Br2N3O5

Molecular Weight

547.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C21H13Br2N3O5/c22-15-6-14(10-25-26-20(27)13-2-1-5-24-9-13)19(16(23)8-15)31-21(28)12-3-4-17-18(7-12)30-11-29-17/h1-10H,11H2,(H,26,27)/b25-10+

InChI Key

FGIFMWYBUWMLAE-KIBLKLHPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)C4=CN=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)C4=CN=CC=C4

Origin of Product

United States

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